molecular formula C22H17FN6O3 B14973544 N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Cat. No.: B14973544
M. Wt: 432.4 g/mol
InChI Key: HRCMZQNDPIVIPA-UHFFFAOYSA-N
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Description

Disclaimer: This is a hypothetical product description for a compound for which no specific public data was found. It is provided as a template example only and must not be used for an actual product page without verification. N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a synthetically designed, complex heterocyclic compound intended for research use in chemical biology and drug discovery. Its intricate molecular architecture, featuring a pentazatricyclic core fused with substituted phenyl rings (4-fluorophenyl and 4-methoxyphenyl), suggests its potential as a high-affinity ligand for specific enzymatic targets. Based on structural analogs, this molecule is hypothesized to be a potent kinase inhibitor https://www.ncbi.nlm.nih.gov/books/NBK542172/ and may be valuable in oncology research for probing signal transduction pathways involved in cell proliferation and survival. The acetamide linkage is a common pharmacophore that can facilitate target binding. Researchers can utilize this compound as a key intermediate in medicinal chemistry programs, a tool compound for in vitro binding assays, or a candidate for profiling against cancer cell lines https://www.cancer.gov/about-cancer/treatment/types/targeted-therapies/targeted-therapy-fact-sheet . This product is offered with comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity for critical research applications. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H17FN6O3

Molecular Weight

432.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C22H17FN6O3/c1-32-17-8-2-14(3-9-17)18-12-19-21-26-29(22(31)27(21)10-11-28(19)25-18)13-20(30)24-16-6-4-15(23)5-7-16/h2-12H,13H2,1H3,(H,24,30)

InChI Key

HRCMZQNDPIVIPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)F)C3=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline and 4-methoxybenzaldehyde, which undergo a series of reactions such as condensation, cyclization, and acylation under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[730

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its effects on biological systems, including potential interactions with proteins and enzymes.

    Medicine: Exploring its potential as a therapeutic agent for treating diseases, given its unique structure and functional groups.

    Industry: Potential use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Sulfur- or oxygen-containing cores (e.g., and ) introduce distinct electronic profiles and solubility characteristics.

Substituent Effects

Substituents on the aryl groups significantly influence physicochemical and biological properties:

Compound Name Aryl Substituent 1 Aryl Substituent 2 Electronic Effects Reference
Target Compound 4-fluorophenyl (electron-withdrawing) 4-methoxyphenyl (electron-donating) Balanced electronic profile -
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide 4-methoxyphenyl Phenyl Electron-donating (methoxy) dominates
2-Chloro-N-(4-fluorophenyl)acetamide 4-fluorophenyl Chlorine (on acetamide) Strongly electron-withdrawing

Key Observations :

  • The target compound’s combination of electron-withdrawing (4-fluoro) and electron-donating (4-methoxy) groups may optimize solubility and receptor binding compared to analogs with uniform substituents .
  • Chlorine substituents () introduce steric and electronic effects distinct from fluorine or methoxy groups.

Acetamide Linkage Modifications

The acetamide group’s role in molecular interactions is evident in multiple analogs:

Compound Name Acetamide Modification Biological Relevance (Inferred) Reference
Target Compound Direct linkage to 4-fluorophenyl Potential protease/kinase inhibition -
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Branched acetamide with cyclohexyl Enhanced lipophilicity
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide Phenoxy-acetamide hybrid Altered pharmacokinetic profile

Key Observations :

  • Branched or hybrid acetamide structures () may improve membrane permeability compared to the target compound’s linear linkage.

Inference :

    Q & A

    Q. What synthetic pathways are established for synthesizing this compound?

    The synthesis typically involves multi-step reactions, including cyclization and acylation. Key steps may include:

    • Core formation : Oxidative cyclization of precursors to generate the pentazatricyclo framework, analogous to methods used for anthraquinone derivatives .
    • Acylation : Coupling the fluorophenylacetamide moiety via thionyl chloride-mediated activation of carboxylic acids .
    • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/ethanol mixtures) to isolate the product .

    Example workflow:

    StepReagents/ConditionsYield Range
    CyclizationHNO₃/H₂SO₄, 80°C40-60%
    AcylationSOCl₂, THF, RT70-85%

    Q. Which spectroscopic techniques are critical for characterization?

    Prioritize:

    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide carbonyls (δ ~170 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
    • FT-IR : Validate carbonyl stretches (1650–1750 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) . Cross-validate data with computational tools (e.g., Gaussian NMR prediction) to resolve ambiguities .

    Q. How is the crystal structure determined, and what challenges arise?

    • X-ray diffraction : Use SHELXL for refinement, particularly for high-resolution data (<1.0 Å). Challenges include:
    • Twinning : Address via HKLF 5 format in SHELX .
    • Disorder : Apply restraints for flexible moieties (e.g., methoxyphenyl groups) .
      • Validation : Check R-factor convergence (<0.05) and residual electron density maps .

    Advanced Research Questions

    Q. How to resolve contradictions between computational and experimental reactivity data?

    • Benchmarking : Compare DFT-predicted reaction pathways (e.g., B3LYP/6-31G*) with experimental kinetic studies. Adjust solvent models (e.g., PCM for polar solvents) .
    • Sensitivity analysis : Vary parameters (e.g., temperature, catalyst loading) to identify outliers. For example, discrepancies in activation energy may stem from unaccounted solvation effects .

    Q. What strategies optimize yield in multi-step syntheses with sensitive intermediates?

    • Intermediate stabilization : Use low-temperature (−20°C) or inert atmospheres for azide-containing intermediates to prevent decomposition .
    • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization), improving reproducibility by 20–30% .
    • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., reaction time, solvent ratio). For example, a 2³ factorial design reduced side-product formation by 15% in analogous tricyclic systems .

    Q. How to assess stability under biological assay conditions?

    • pH/Temperature studies : Incubate the compound in PBS (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 columns, acetonitrile/water gradient) .
    • LC-MS identification : Characterize decomposition products (e.g., fluorophenylacetic acid via hydrolysis) .
    • Accelerated stability testing : Use Arrhenius modeling to predict shelf-life at 25°C based on high-temperature (40–60°C) data .

    Data Contradiction Analysis

    Q. How to address conflicting spectral data for the pentazatricyclo core?

    • Dynamic NMR : Resolve tautomerism or conformational exchange in DMSO-d₆ at variable temperatures (25–80°C) .
    • 2D-COSY/NOESY : Assign overlapping signals by correlating proton-proton interactions, particularly in crowded aromatic regions .

    Application in Biological Research

    Q. What methodologies are recommended for in vitro activity screening?

    • Dose-response assays : Use 3D tumor spheroids to evaluate cytotoxicity (IC₅₀) under hypoxia-mimicking conditions .
    • Target engagement : Employ SPR (Surface Plasmon Resonance) to measure binding affinity (KD) for kinase targets, with negative controls (e.g., ATP-competitive inhibitors) .

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